4-Bromo-3-fluoro-2-methyl-6-nitroaniline
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Overview
Description
“4-Bromo-3-fluoro-2-methyl-6-nitroaniline” is a chemical compound with the CAS Number: 952183-01-6 . It has a molecular weight of 249.04 . This compound is used in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .
Molecular Structure Analysis
The InChI code for “4-Bromo-3-fluoro-2-methyl-6-nitroaniline” is1S/C7H6BrFN2O2/c1-3-6 (9)4 (8)2-5 (7 (3)10)11 (12)13/h2H,10H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-Bromo-3-fluoro-2-methyl-6-nitroaniline” is a solid with a melting point between 124 - 126 degrees Celsius .Scientific Research Applications
Pharmaceutical Research: CK2 Inhibitor Design
This compound is utilized in the design and synthesis of inhibitors for Casein Kinase 2 (CK2), a protein kinase involved in various cellular processes. CK2 inhibitors have potential therapeutic applications in treating cancers, as CK2 is often overexpressed in tumorous cells .
Metabolic Syndrome Treatment Studies
In the field of metabolic research, 4-Bromo-3-fluoro-2-methyl-6-nitroaniline is used in docking studies of novel telmisartan-glitazone hybrid analogs. These studies aim to develop treatments for metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and diabetes .
Proteomics Research
As a biochemical tool, this compound is employed in proteomics to study protein expression, modification, and interaction. Its role in proteomics can lead to a deeper understanding of cellular functions and the development of new diagnostics and therapeutics .
Material Science: Photoactive Material Synthesis
The compound’s derivatives are synthesized for their photoactive properties. These materials are crucial for developing light-responsive smart materials with applications in data storage, sensors, and molecular switches .
Chemical Synthesis and Characterization
4-Bromo-3-fluoro-2-methyl-6-nitroaniline serves as a starting material or intermediate in the synthesis of various chemical compounds. Its characterization is essential for understanding its reactivity and properties in different chemical reactions .
Safety and Environmental Impact Studies
The compound’s safety profile, including its toxicological effects, is studied to ensure safe handling and use in research settings. Additionally, its environmental impact is assessed to develop proper disposal and management strategies .
Safety and Hazards
Future Directions
The compound is used in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome . This suggests that it may have potential applications in the development of treatments for metabolic syndrome in the future.
properties
IUPAC Name |
4-bromo-3-fluoro-2-methyl-6-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-3-6(9)4(8)2-5(7(3)10)11(12)13/h2H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDOVOFDXMMLLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-2-methyl-6-nitroaniline |
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